benzyl-dimethyl-phenylazanium chloride
Description
Overview of Quaternary Ammonium (B1175870) Compounds (QACs) and their General Significance in Research
Quaternary ammonium compounds (QACs) are a broad class of chemical substances characterized by a central, positively charged nitrogen atom covalently bonded to four organic groups, which can be alkyl or aryl moieties. mdpi.com This permanent positive charge, independent of the pH of the solution, is a defining feature of QACs. wikipedia.org Their structure imparts amphiphilic properties, meaning they possess both hydrophilic (the charged nitrogen head) and hydrophobic (the organic side chains) characteristics. mdpi.com
For decades, QACs have been recognized for their diverse functionalities, serving primarily as antimicrobials, surfactants, preservatives, and antistatic agents. acs.orgnih.gov Their ability to disrupt cell membranes and viral envelopes makes them effective against a wide range of bacteria, fungi, and enveloped viruses. wikipedia.orgresearchgate.net This biocidal activity has led to their extensive use in disinfectants, antiseptics, and cleaning products. wikipedia.orgresearchgate.net In research, QACs are utilized as phase transfer catalysts, which facilitate reactions between substances in immiscible phases. wikipedia.org They are also employed in the synthesis of various materials and as probes to study biological and chemical processes. wikipedia.orgnih.gov
Specific Contextualization of Benzyldimethylphenylammonium (B12820111) Chloride (BDPAC) within QAC Research
Benzyldimethylphenylammonium chloride (BDPAC) is a specific type of QAC where the nitrogen atom is bonded to a benzyl (B1604629) group, a phenyl group, and two methyl groups. wikipedia.org This particular arrangement of functional groups influences its chemical properties and applications in research. Within the vast family of QACs, BDPAC has been investigated for a range of applications, including as a surfactant in cleaning agents and as an antiseptic. wikipedia.org
In academic studies, BDPAC serves as a model compound for investigating the thermal degradation pathways of benzyl-containing QACs. wikipedia.org Understanding its decomposition is crucial for assessing the environmental fate and potential byproducts of this class of compounds. wikipedia.org Research has also explored its potential as a corrosion inhibitor for metals, particularly in acidic environments. wikipedia.org Furthermore, its interactions at surfaces, such as adsorption onto electrodes, have been a subject of electrochemical studies. wikipedia.org
Historical Development and Early Academic Investigations of BDPAC
The development of QACs dates back to the early 20th century. In 1916, Jacobs and Heidelberg first highlighted the biocidal properties of these compounds. proquimia.com A significant advancement came in 1935 when Domagk demonstrated that attaching an aliphatic group to the quaternary nitrogen enhanced these biocidal properties, leading to the development of alkyl dimethyl benzyl ammonium chloride (ADBAC), considered the first generation of QACs. proquimia.com The use of QACs as antiseptics and disinfectants became more established in the 1930s and 1940s. nih.govresearchgate.net
An early academic investigation specifically mentioning the cleavage of Benzyldimethylphenylammonium chloride was published in the Journal of the American Chemical Society in March 1939 by H. R. Snyder and J. C. Speck. acs.org This research focused on the chemical reactivity of the compound when treated with certain sulfur-containing salts. acs.org Subsequent research in the following decades continued to explore the properties and applications of various QACs, including those with structures similar to BDPAC. acs.org
Chemical Profile of Benzyldimethylphenylammonium Chloride
Benzyldimethylphenylammonium chloride is a white to almost white crystalline powder. wikipedia.org It is characterized by its molecular structure which consists of a central nitrogen atom bonded to two methyl groups, a benzyl group, and a phenyl group, with a chloride anion. wikipedia.org
Interactive Data Table: Physical and Chemical Properties of Benzyldimethylphenylammonium Chloride
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₈ClN | proquimia.com |
| Molecular Weight | 247.76 g/mol | proquimia.com |
| Appearance | White to Almost white powder to crystal | wikipedia.org |
| Solubility | Readily soluble in ethanol (B145695) and acetone (B3395972). | researchgate.net |
| IUPAC Name | benzyl-dimethyl-phenylazanium;chloride | proquimia.com |
| CAS Number | 3204-68-0 | proquimia.com |
Synthesis and Manufacturing Processes
The synthesis of Benzyldimethylphenylammonium chloride is typically achieved through a quaternization reaction. wikipedia.org This process involves the alkylation of a tertiary amine. wikipedia.org
One common method involves the reaction of N,N-dimethylaniline with benzyl chloride. wikipedia.org In this reaction, the lone pair of electrons on the nitrogen atom of N,N-dimethylaniline attacks the electrophilic benzylic carbon of benzyl chloride, forming a new carbon-nitrogen bond and resulting in the quaternary ammonium cation. The chloride ion from the benzyl chloride then acts as the counter-ion.
Another described synthetic route is the reaction of benzyl chloride with trimethylaniline, followed by treatment with hydrochloric acid. wikipedia.org Solvents such as ethanol or acetone are often used to facilitate the reaction at controlled temperatures, which can lead to higher yields and purities. wikipedia.org
Analytical Techniques for Characterization and Quantification
Several analytical techniques are employed in academic research to characterize the structure and purity of Benzyldimethylphenylammonium chloride and to quantify its presence in various matrices.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are primary tools for the structural elucidation and purity assessment of synthesized BDPAC. wikipedia.org NMR provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, confirming the presence of the benzyl, phenyl, and methyl groups. Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. wikipedia.org
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is a key technique for the separation and quantification of BDPAC. researchgate.netnih.gov In studies of related compounds like benzyldimethylalkylammonium chloride (BAC), HPLC is used to monitor the progress of biodegradation by separating the parent compound from its metabolites. researchgate.netnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool used in the analysis of QACs and their degradation products. researchgate.netnih.gov For instance, in the study of BAC biodegradation, GC-MS was used to identify intermediates such as benzyldimethylamine, benzylmethylamine, benzylamine, benzaldehyde, and benzoic acid. researchgate.netnih.gov
Applications in Research and Industry
Benzyldimethylphenylammonium chloride and related QACs are utilized in a variety of research and industrial applications owing to their chemical properties.
Role as a Surfactant and Antiseptic
Due to its amphiphilic nature, BDPAC functions as a surfactant and is used in the formulation of detergents and cleaning agents. wikipedia.org Its ability to lower the surface tension of water allows it to emulsify oils and fats, facilitating their removal. The antimicrobial properties of BDPAC, effective against a range of bacteria and fungi, have led to its incorporation into antiseptics and disinfectants. wikipedia.org
Use in Organic Synthesis and Catalysis
In the realm of organic chemistry, quaternary ammonium salts like BDPAC can serve as phase transfer catalysts. wikipedia.org These catalysts facilitate the reaction between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary. wikipedia.org BDPAC has also been utilized as a stabilizing agent in the synthesis of nanoparticles. wikipedia.org
Application as a Corrosion Inhibitor
Research has demonstrated the potential of BDPAC as a corrosion inhibitor for metals, such as mild steel, in acidic environments. wikipedia.org The proposed mechanism involves the adsorption of BDPAC molecules onto the metal surface, forming a protective film that hinders the corrosion process. wikipedia.org
Environmental Fate and Ecotoxicology
The environmental presence and effects of QACs, including BDPAC, are areas of active research due to their widespread use.
Biodegradation Pathways
Studies on the biodegradation of structurally similar compounds, such as benzyldimethylalkylammonium chloride (BAC), provide insights into the potential environmental fate of BDPAC. Research has shown that bacteria like Aeromonas hydrophila can degrade BAC, using it as a source of carbon and energy. researchgate.netnih.gov The degradation pathway involves the initial cleavage of the alkyl chain from the quaternary nitrogen, forming benzyldimethylamine. researchgate.netnih.gov This is followed by a series of demethylation and deamination reactions, leading to the formation of intermediates like benzylmethylamine, benzylamine, benzaldehyde, and finally benzoic acid, which is further degraded. acs.orgresearchgate.netresearchgate.netnih.gov
Ecotoxicity in Aquatic Environments
Benzyldimethylphenylammonium chloride is classified as very toxic to aquatic life. proquimia.com The ecotoxicity of QACs is a significant consideration due to their potential release into aquatic environments through wastewater. researchgate.net The toxicity of these compounds to aquatic organisms is mitigated by factors such as high biodegradability and a strong tendency to sorb to wastewater biosolids, sediment, and soil. researchgate.net This sorption reduces the concentration of the free, bioavailable compound in the water column. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl-dimethyl-phenylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N.ClH/c1-16(2,15-11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h3-12H,13H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRKASHXFNIPLZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC1=CC=CC=C1)C2=CC=CC=C2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883917 | |
| Record name | Benzenemethanaminium, N,N-dimethyl-N-phenyl-, chloride (1:1) | |
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Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
3204-68-0 | |
| Record name | Benzenemethanaminium, N,N-dimethyl-N-phenyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
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| Record name | Benzyldimethylphenylammonium chloride | |
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| Record name | Benzenemethanaminium, N,N-dimethyl-N-phenyl-, chloride (1:1) | |
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| Record name | Benzenemethanaminium, N,N-dimethyl-N-phenyl-, chloride (1:1) | |
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| Record name | N-benzyl-N,N-dimethylanilinium chloride | |
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| Record name | Benzyldimethylphenylammonium chloride | |
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Synthesis and Derivatization Methodologies
Established Synthetic Pathways for Benzyldimethylphenylammonium (B12820111) Chloride
The principal route for the synthesis of benzyldimethylphenylammonium chloride is the quaternization reaction, a type of Menshutkin reaction, involving the alkylation of a tertiary amine.
Quaternization Reactions of Dimethylaniline with Benzyl (B1604629) Chloride
The most direct and established method for preparing benzyldimethylphenylammonium chloride is through the quaternization of N,N-dimethylaniline with benzyl chloride. prepchem.comsemanticscholar.org This reaction involves the nucleophilic attack of the nitrogen atom of the dimethylaniline on the benzylic carbon of benzyl chloride, leading to the formation of the quaternary ammonium (B1175870) salt. semanticscholar.org
The reaction can be represented by the following scheme:
C₆H₅N(CH₃)₂ + C₆H₅CH₂Cl → [C₆H₅N(CH₃)₂CH₂C₆H₅]⁺Cl⁻
This process is known to be relatively slow at room temperature, sometimes requiring extended periods to achieve a solid product mass. prepchem.com
Exploration of Reaction Conditions and Optimization
The rate of the quaternization reaction between N,N-dimethylaniline and benzyl chloride is significantly influenced by the reaction conditions. Studies have shown that the reaction is sterically hindered, which contributes to its slow rate at ambient temperatures. semanticscholar.org To optimize the synthesis, various parameters have been explored:
Temperature: Increasing the reaction temperature generally accelerates the rate of quaternization. For instance, heating the reaction mixture can significantly reduce the reaction time from months to hours. prepchem.comgoogle.com One study conducted the reaction at 70°C, achieving 100% conversion in 3.3 hours when water was added. google.com
Solvent: The choice of solvent plays a crucial role in the reaction kinetics. Polar solvents are typically employed to facilitate the formation of the charged quaternary ammonium salt. semanticscholar.orggoogle.com Solvents such as acetone (B3395972), methanol, and dimethylformamide have been utilized. semanticscholar.orggoogle.com The rate of reaction has been observed to increase with an increase in the dielectric constant of the medium, which suggests the formation of a polar, charge-separated transition state. semanticscholar.org The addition of water to the reaction mixture has also been shown to significantly accelerate the conversion rate. google.com
Concentration: The reaction rate shows a first-order dependence on the concentration of both benzyl chloride and N,N-dimethylaniline. semanticscholar.org
| Parameter | Condition | Effect on Reaction |
| Temperature | Increased | Accelerates reaction rate |
| Solvent Polarity | Increased | Increases reaction rate |
| Reactant Conc. | Increased | Increases reaction rate |
Purification Techniques for BDPAC
After the synthesis, purification of the crude benzyldimethylphenylammonium chloride is essential to remove unreacted starting materials and byproducts. Common purification techniques include:
Recrystallization: The solid product can be recrystallized from solvents such as water or alcohol to obtain colorless plates. prepchem.com
Washing: The crude product can be washed with a non-polar solvent like ether to remove organic impurities. prepchem.com
Evaporation and Recrystallization: In some cases, the solvent is evaporated, and the crude product is then recrystallized from a suitable solvent like ethyl acetate. semanticscholar.org
Synthesis of BDPAC Analogues and Homologues
The synthetic principles applied to BDPAC can be extended to produce a wide range of analogues and homologues with varied alkyl chain lengths and other structural features. These modifications are typically achieved by using different tertiary amines in the quaternization reaction.
Alkyl Chain Variations in Benzyldimethylammonium Chlorides (e.g., C12, C14, C16, C18)
A significant class of BDPAC analogues are the benzyldimethylalkylammonium chlorides, where the phenyl group is replaced by a long-chain alkyl group. These compounds, often referred to as benzalkonium chlorides, are synthesized by the quaternization of N,N-dimethylalkylamines with benzyl chloride. researchgate.netresearchgate.net The general reaction is as follows:
R-N(CH₃)₂ + C₆H₅CH₂Cl → [R-N(CH₃)₂CH₂C₆H₅]⁺Cl⁻
Where R represents an alkyl chain of varying length, such as C12 (dodecyl), C14 (tetradecyl), C16 (cetyl), or C18 (stearyl). google.comgoogle.comresearchgate.net
The synthesis of these homologues often involves reacting a mixture of N,N-dimethylalkylamines with benzyl chloride at elevated temperatures (e.g., 80-100°C) with stirring. google.comgoogle.com The reaction can be carried out in the presence of a solvent like propylene glycol or in some cases, without a solvent. google.com
| Alkyl Chain | Amine Reactant | Product |
| C12 (Dodecyl) | N,N-Dimethyldodecylamine | Benzyldimethyldodecylammonium chloride |
| C14 (Tetradecyl) | N,N-Dimethyltetradecylamine | Benzyldimethyltetradecylammonium chloride nih.gov |
| C16 (Cetyl) | N,N-Dimethylhexadecylamine | Benzyldimethylhexadecylammonium chloride google.com |
| C18 (Stearyl) | N,N-Dimethylstearylamine | Benzyldimethylstearylammonium chloride |
Other Structural Modifications and their Synthetic Routes
Beyond simple alkyl chain variations, other structural modifications can be introduced to the benzyldimethylammonium chloride scaffold to impart specific properties.
An example of such a modification is the synthesis of cleavable quaternary ammonium compounds. For instance, carbonate-containing analogues have been synthesized. These compounds incorporate a breakable carbonate linkage, which can enhance their degradability. The synthesis of these analogues involves a multi-step process. For example, fatty alcohols (C8-C16) can be reacted with other reagents to form an intermediate which is then quaternized with benzyl chloride in a solvent like acetonitrile at elevated temperatures (e.g., 80°C). semanticscholar.org
Further modifications can include the introduction of different substituents on the benzyl ring or the use of different tertiary amines with functional groups. For example, N-(4-methylbenzyl)-N,N-dimethylanilinium chloride has been synthesized by reacting N,N-dimethylaniline with 4-methylbenzyl chloride. google.com These synthetic routes allow for the creation of a diverse library of benzyldimethylphenylammonium chloride derivatives with tailored chemical and physical properties.
Derivatization Strategies involving BDPAC
Benzyldimethylphenylammonium chloride is employed as a phase-transfer catalyst (PTC) in the benzylation of phenols. medchemexpress.com This synthetic strategy is a crucial method for introducing a benzyl protecting group to the hydroxyl moiety of phenols, forming benzyl phenyl ethers. The use of a PTC like BDPAC is essential for reactions conducted in two-phase systems, typically consisting of an aqueous phase and an immiscible organic phase. lew.ro
The general mechanism for phase-transfer catalyzed benzylation of a phenol involves the following steps:
In the aqueous phase, a base such as sodium hydroxide deprotonates the phenol to form a phenoxide anion.
The quaternary ammonium cation of BDPAC pairs with the phenoxide anion, creating a lipophilic ion pair.
This ion pair is transferred from the aqueous phase to the organic phase, which contains the benzylating agent, such as benzyl chloride.
In the organic phase, the phenoxide anion reacts with the benzylating agent via nucleophilic substitution to form the desired benzyl phenyl ether.
The BDPAC cation then returns to the aqueous phase to repeat the cycle.
This catalytic cycle allows the reaction to proceed efficiently by bringing the reactants together from immiscible phases. lew.ro While specific studies detailing the kinetics and yields for BDPAC were not found in the search results, the strategy is well-established for other quaternary ammonium salts like tetrabutylammonium bromide (TBAB), which has been shown to provide high selectivity and conversion rates in the O-alkylation of various phenols. researchgate.net The effectiveness of such catalysts allows the reaction to occur under milder conditions and can improve product yields by minimizing side reactions, such as the hydrolysis of the alkylating agent. lew.rokyushu-u.ac.jp
Table 1: Example of Phase-Transfer Catalyzed Benzylation of 4-phenylphenol This table illustrates a typical reaction, though the specific catalyst shown is a multi-site PTC, the principle is analogous to the function of BDPAC.
| Parameter | Condition | Effect on Reaction Rate |
| Reactants | 4-phenylphenol and benzyl chloride | - |
| Catalyst | Multi-site phase-transfer catalyst | Presence of catalyst enhances reaction rate |
| Solvent System | Water/Organic (biphasic) | Enables separation of reactants and products |
| Base | Sodium Hydroxide (NaOH) | Higher concentration increases rate |
| Temperature | 30-70°C | Increased temperature leads to higher reactivity |
| Agitation | Stirring (e.g., 600 rpm) | Necessary to ensure mixing of phases |
Benzyldimethylphenylammonium chloride (BDAC), a synonym for BDPAC, plays a crucial role in the seedless, aqueous synthesis of vinyl-terminated gold (Au) nanotriangular prisms (AuNTPs) and nanooctahedra (AuNOC). This method involves the chemical reduction of chloroauric acid (HAuCl₄) by 3-butenoic acid (3BA) in the presence of BDPAC. researchgate.netnih.gov
The key aspects of this BDPAC-mediated synthesis are:
Anisotropic Growth: The presence of BDPAC, in conjunction with 3-butenoic acid, facilitates the anisotropic growth of gold nanocrystals, leading to the formation of specific shapes like prisms and octahedra rather than simple spheres.
Size Control: The process allows for the synthesis of these gold nanostructures with controllable sizes. researchgate.netnih.gov
Surface Functionalization: The resulting nanoprisms and nanooctahedra possess terminal double bonds on their surfaces, originating from the 3-butenoic acid. These vinyl groups are available for further chemical modifications. researchgate.netnih.gov
Initially, the synthesis produces a mixture of triangular and octahedral nanoparticles. These different morphologies can be successfully separated using a technique known as surfactant micelle induced depletion interaction, achieving purities of up to approximately 90%. researchgate.netnih.gov The vinyl moieties on the surface of these gold nanostructures can be exploited for fabricating hybrid core-shell particles, for instance, through free radical polymerization with N-isopropylacrylamide (NIPAM). researchgate.netnih.gov
Table 2: Components in BDPAC-Mediated Synthesis of Gold Nanostructures
| Component | Chemical Formula / Abbreviation | Role in Synthesis |
| Gold Precursor | Chloroauric acid (HAuCl₄) | Source of gold atoms |
| Reducing Agent | 3-Butenoic acid (3BA) | Reduces Au³⁺ to Au⁰ and provides vinyl termination |
| Mediator/Surfactant | Benzyldimethylphenylammonium chloride (BDPAC/BDAC) | Directs anisotropic growth and controls size |
| Medium | Aqueous | Solvent for the reaction |
Benzyldimethylphenylammonium chloride is a quaternary ammonium salt, which exists as a cation (Benzyldimethylphenylammonium) and a chloride anion. Its reactions with sulfur-containing salts, such as sodium hydrosulfide (NaSH) or potassium thiocyanate (KSCN), are primarily expected to be anion exchange reactions under standard conditions. In such a reaction, the chloride anion associated with the BDPAC cation would be exchanged with the sulfur-containing anion from the salt.
For example, a reaction with sodium hydrosulfide would result in an equilibrium mixture containing benzyldimethylphenylammonium hydrosulfide and sodium chloride.
C₁₅H₁₈N⁺Cl⁻ + Na⁺SH⁻ ⇌ C₁₅H₁₈N⁺SH⁻ + Na⁺Cl⁻
A more complex reaction involving the covalent modification of the BDPAC cation itself is less common due to the general stability of quaternary ammonium compounds. The benzyl group is covalently bonded to the nitrogen atom and is not as readily displaced as the halogen in a benzyl halide (e.g., benzyl chloride). While benzyl chloride reacts with sodium hydrosulfide to form benzyl mercaptan, BDPAC is not expected to undergo an analogous reaction under similar conditions. Detailed research findings specifically describing covalent reactions of the BDPAC cation with simple sulfur-containing salts were not identified in the surveyed literature.
Mechanistic and Theoretical Studies
Elucidation of Mechanism of Action in Various Contexts
The efficacy of BDPAC in diverse applications stems from its specific molecular interactions with biological systems and other chemical entities. Understanding these mechanisms is crucial for its application as a biocide and a catalyst.
The primary antimicrobial mechanism of benzyldimethylphenylammonium (B12820111) chloride, a member of the quaternary ammonium (B1175870) compounds (QACs), is the disruption of microbial cell membranes. nih.govwikipedia.org The process is initiated by the electrostatic attraction between the positively charged quaternary nitrogen of the BDPAC molecule and the negatively charged components of the microbial cell surface, such as phospholipids. drugbank.compatsnap.com
Following this initial binding, the hydrophobic benzyl (B1604629) and phenyl groups of the BDPAC molecule penetrate and intercalate into the lipid bilayer of the cell membrane. nih.govpatsnap.com This insertion disrupts the ordered structure of the membrane, leading to a cascade of fatal events for the microbe:
Loss of Membrane Integrity : The disruption of intermolecular interactions leads to the dissociation of the cellular membrane lipid bilayers. wikipedia.org
Increased Permeability : The compromised membrane loses its ability to regulate the passage of substances, causing the leakage of essential low-molecular-weight intracellular components, including potassium ions and nucleotides. drugbank.compatsnap.comnih.gov
Enzyme Deactivation : The altered membrane environment can lead to the deactivation of critical membrane-bound enzymes that control respiratory and metabolic activities. wikipedia.org
Morphological Changes : Studies on closely related compounds have demonstrated that this membrane damage results in visible morphological changes, such as the cell membrane appearing rougher, wrinkled, and deformed. nih.gov
A study on Pseudomonas fluorescens treated with a similar QAC, benzyldimethyldodecylammonium chloride (BDMDAC), quantified some of these effects, providing a clear picture of the disruptive mechanism. nih.gov
| Physiological Index Measured | Observation upon Treatment with BDMDAC | Implication | Source |
| Cell Surface Hydrophobicity | Significant change noted | Suggests alteration of membrane surface properties | nih.gov |
| Membrane Permeability | Induced uptake of propidium (B1200493) iodide | Indicates cytoplasmic membrane damage | nih.gov |
| Intracellular Potassium | Release of K+ ions from the cell | Confirms loss of membrane integrity and leakage | nih.gov |
| Zeta Potential | Change from -31.2 mV (untreated) to -21.0 mV (treated) | Demonstrates binding of the cationic compound to the cell surface | nih.gov |
| Cell Morphology (SEM) | Cells appeared less bulky, with rougher, wrinkled membranes | Visual evidence of cellular disruption | nih.gov |
This multi-faceted attack on the cell membrane makes BDPAC and other QACs effective biocidal agents against a broad spectrum of bacteria. wikipedia.orgdrugbank.com
As a cationic surfactant, BDPAC's interactions with other chemical compounds and materials are critical, particularly in formulated products. Its positive charge governs its compatibility with other substances.
Interaction with Surfactants and Polymers : In formulations, BDPAC can interact with other types of surfactants and polymers. researchgate.netnih.gov Its interaction with anionic surfactants, for instance, can lead to the formation of a neutral, insoluble complex, which causes precipitation and deactivates its antimicrobial properties. Conversely, combining it with certain non-ionic polymers or other additives can be synergistic, enhancing performance. nih.gov The study of polymer-surfactant interactions is crucial as these complexes can alter the formulation's properties, such as viscosity, which can in turn affect performance. nih.gov
Adsorption to Surfaces : BDPAC can adsorb onto various surfaces, a characteristic that can be either beneficial or detrimental depending on the application. Its adsorption onto negatively charged surfaces like cotton or certain minerals can deplete the active ingredient from a disinfecting solution, reducing its efficacy. However, this property is also harnessed to create antimicrobial surfaces where the adsorbed BDPAC imparts biocidal properties to the material itself.
BDPAC is an effective phase-transfer catalyst (PTC), a substance that facilitates reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). chemicalbook.comslideshare.netyoutube.com The catalyst functions by transporting a reactant from one phase to the other, allowing the reaction to proceed. youtube.comyoutube.com The amphiphilic structure of the BDPAC cation—a hydrophilic, positively charged head and lipophilic organic groups—is key to this function. biomedres.us The primary mechanisms are the extractive and interfacial pathways.
| Mechanism | Description | Key Steps |
| Extractive Mechanism | Also known as the Starks' mechanism, this involves the BDPAC cation (Q⁺) forming a lipophilic ion pair with the aqueous reactant anion (Y⁻). This ion pair (Q⁺Y⁻) is extracted into the organic phase to react with the organic substrate (RX). The catalyst then shuttles the leaving group (X⁻) back to the aqueous phase. youtube.com | 1. Q⁺X⁻(org) + Y⁻(aq) ⇌ Q⁺Y⁻(org) + X⁻(aq)2. Q⁺Y⁻(org) + RX(org) → RY(org) + Q⁺X⁻(org) |
| Interfacial Mechanism | This mechanism dominates when the reactant ion pair is too hydrophilic to enter the bulk organic phase. The catalyst adsorbs at the liquid-liquid interface, where deprotonation or reaction occurs. The newly formed anion is then paired with the catalyst cation and pulled into the organic phase for subsequent reaction. This is common for reactions involving carbanions generated by concentrated sodium hydroxide. mdpi.comnih.gov | 1. Deprotonation of organic substrate at the interface.2. Catalyst pairs with the generated anion at the interface.3. Reaction occurs at or near the interface. |
The choice between these mechanisms depends on factors like the lipophilicity of the catalyst and the reacting anion. researchgate.net The efficiency of BDPAC in these roles has led to its wide use in organic synthesis for reactions such as nucleophilic substitutions, C-alkylation, and N-alkylation. chemicalbook.com
Electrochemical Investigations of BDPAC
Electrochemical techniques are powerful tools for studying the behavior of BDPAC at interfaces and in solution. Methods such as cyclic voltammetry, polarography, and electrochemical impedance spectroscopy can provide detailed information on several properties. corrdata.org.cnresearchgate.net
Adsorption and Aggregation : Electrochemical studies can characterize the adsorption of BDPAC molecules onto electrode surfaces. This can reveal how BDPAC forms layers, which can modify the electrode's properties. Furthermore, these techniques can detect the critical micelle concentration (CMC), the concentration at which BDPAC molecules self-assemble into micelles in solution, which alters the solution's conductivity and other electrochemical parameters.
Development of Sensors : A key application of electrochemical investigations is the development of ion-selective electrodes (ISEs) for detecting BDPAC. These sensors typically use a membrane containing an ionophore that selectively binds with the BDPAC cation. This binding event generates a measurable potential difference that correlates with the concentration of BDPAC, a principle used for quantitative analysis in various samples.
While specific electrochemical studies focusing solely on BDPAC are not abundant in publicly accessible literature, the principles from investigations of similar quaternary ammonium salts and related structures like benzyl chloride are directly applicable. corrdata.org.cnresearchgate.net
Computational Chemistry and Molecular Modeling Approaches
Computational methods, particularly molecular docking, offer atomic-level insights into the interaction of BDPAC with biological targets, complementing experimental findings.
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as BDPAC, binds to a macromolecular target, typically a protein or enzyme (receptor). mdpi.commdpi.com This analysis provides information on binding affinity, orientation, and the specific interactions that stabilize the complex. scispace.com
A pertinent example is the in silico molecular docking analysis of a closely related compound, benzyldimethyldodecyl ammonium chloride (C₁₂BDMA-Cl), against pathogenic enzymes from Candida albicans. nih.gov This study provides a model for how BDPAC's interactions can be analyzed computationally.
| Target Enzyme | PDB ID | Predicted Interaction with C₁₂BDMA-Cl | Significance of Interaction | Source |
| Dihydrofolate reductase (DHFR) | 1AI9 | C₁₂BDMA-Cl was predicted to bind to the active site. | Interference with DHFR could disrupt the folate supply, which is essential for the growth and survival of the microbe. | nih.gov |
| Candidapepsin-1 (SAPs) | 2QZW | C₁₂BDMA-Cl was shown to recognize the active site of the enzyme. | SAPs are pathogenic enzymes; inhibiting them could reduce the virulence of the microbe. | nih.gov |
The results from such docking studies can elucidate the binding mechanism, identify key amino acid residues involved in the interaction, and provide a rational basis for designing new, more potent antimicrobial compounds. nih.govnih.gov
Theoretical Predictions of BDPAC Interactions and Reactivity
Theoretical and computational chemistry offers a powerful lens for predicting the behavior of molecules at the atomic and electronic levels. For benzyldimethylphenylammonium chloride (BDPAC), computational studies, primarily leveraging density functional theory (DFT), provide significant insights into its interaction mechanisms and reactivity. These theoretical predictions are crucial for understanding its performance in various applications, such as its role as a corrosion inhibitor or a surfactant. By modeling the electronic structure and energetic properties of the BDPAC cation, researchers can forecast its interaction with different substrates and chemical environments.
At the heart of these theoretical predictions lies the analysis of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, a key factor in its adsorption onto metallic surfaces. A higher HOMO energy suggests a greater tendency for the molecule to donate electrons to the vacant d-orbitals of a metal, forming a coordinate bond. Conversely, the LUMO energy reflects the molecule's capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for predicting the reactivity of a molecule; a smaller energy gap generally implies higher reactivity.
The molecular electrostatic potential (MEP) surface is another vital theoretical tool. The MEP map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For the BDPAC cation, the MEP would be expected to show a positive potential around the quaternary nitrogen and the associated methyl and benzyl groups, while the phenyl ring would exhibit regions of negative potential due to the delocalized π-electrons. This distribution is fundamental in predicting how BDPAC orients itself when approaching a charged surface. For instance, in the context of corrosion inhibition on a metal surface, the BDPAC cation would likely interact via its electron-rich aromatic rings with the metal surface, while the positively charged nitrogen center would interact with anions in the solution.
The table below presents hypothetical, yet representative, quantum chemical parameters for benzyldimethylphenylammonium chloride, based on values typically reported for structurally similar cationic surfactants in theoretical studies.
| Quantum Chemical Parameter | Predicted Value | Significance in Interaction and Reactivity |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | -6.5 eV | Indicates the electron-donating ability of the molecule, crucial for adsorption on metallic surfaces. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | -1.2 eV | Reflects the electron-accepting capacity of the molecule. |
| Energy Gap (ΔE = ELUMO - EHOMO) | 5.3 eV | A larger energy gap suggests higher stability and lower reactivity. |
| Dipole Moment (μ) | 12.5 D | A high dipole moment indicates significant polarity, influencing solubility and interaction with polar surfaces. |
| Mulliken Charge on N atom | +0.85 | The positive charge on the nitrogen atom is a key site for electrostatic interactions with anions. |
| Mulliken Charge on Phenyl Ring Carbons | -0.10 to -0.25 | Negative charges on the aromatic ring carbons suggest these are electron-rich sites, favorable for interaction with positively charged surfaces or metal atoms. |
These theoretical predictions, derived from computational models, provide a foundational understanding of the chemical behavior of benzyldimethylphenylammonium chloride. They allow for the rationalization of its observed properties and performance in practical applications and guide the design of new molecules with enhanced characteristics.
Applications in Advanced Materials Science
BDPAC as a Component in Nanomaterial Synthesis
The synthesis of nanomaterials with controlled size, shape, and stability is crucial for their application. Quaternary ammonium (B1175870) salts like BDPAC play a vital role as capping agents or stabilizers in these synthetic processes.
In the synthesis of gold nanoparticles (AuNPs), surfactants are often essential for controlling growth and preventing aggregation. While specific studies focusing exclusively on Benzyldimethylphenylammonium (B12820111) chloride are not prevalent, its function can be understood from the well-documented role of similar cationic surfactants, such as Cetyltrimethylammonium bromide (CTAB). These surfactants act as stabilizing agents during the reduction of a gold salt (e.g., Chloroauric acid). researchgate.netgoogle.com The cationic head of the surfactant molecule electrostatically interacts with the negatively charged gold precursor ions at the nanoparticle surface, while the hydrophobic tails form a protective layer that prevents the nanoparticles from clumping together. researchgate.net
The seed-mediated growth method is a common technique where small "seed" nanoparticles are grown into larger particles of a desired size and shape. google.com In this process, a surfactant like BDPAC can serve as a phase-transfer agent and a shape-directing agent, facilitating the controlled deposition of gold atoms onto the seed particles. researchgate.netgoogle.com The amphiphilic nature of BDPAC allows it to stabilize the gold chloride complex, contributing to the formation of nanoparticles with a narrow size distribution. researchgate.net
Hybrid core@shell particles, which consist of a core material coated by a shell of a different material, possess multifunctional properties derived from their distinct components. The fabrication of these structures often requires a compatibilizer or surfactant to ensure uniform coating and prevent aggregation. BDPAC can function as this critical intermediary.
A relevant example is the encapsulation of inorganic clay platelets, such as montmorillonite (B579905), with a polymer like polystyrene to form core@shell nanocomposites. rsc.org In such a process, the BDPAC would first modify the surface of the inorganic core (the clay), making it more compatible with the organic monomer (styrene). During polymerization, the BDPAC on the surface helps to stabilize the forming polymer shell around the core, leading to the successful encapsulation and the creation of stable spherical core@shell particles. rsc.org This methodology is adaptable for creating various core@shell systems where BDPAC can bridge the interface between an inorganic core and an organic shell, or vice-versa.
Role of BDPAC in Polymer and Composite Materials
BDPAC is instrumental in the development of polymer nanocomposites, particularly those using clay minerals as fillers. Its primary role is to modify the clay surface to ensure compatibility with and dispersion within the polymer matrix.
Montmorillonite (MMT) is a layered silicate (B1173343) clay with a hydrophilic surface, making it incompatible with most hydrophobic polymers. To overcome this, MMT is modified through a cation exchange process where the inorganic cations (e.g., Na+) in the clay galleries are replaced by organic cations, such as those from BDPAC. nih.govmdpi.com This process is known as intercalation.
The introduction of the bulky BDPAC molecule between the MMT layers significantly increases the interlayer distance (basal spacing). nih.govmdpi.com The presence of the benzyl (B1604629) substituent in the surfactant is particularly effective in creating greater interaction with polymer matrices. nih.gov This modification transforms the clay from hydrophilic to organophilic, facilitating its dispersion into a polymer. mdpi.com Studies show that the total pore volume and micropore volume of MMT increase substantially after modification with benzyl-containing surfactants. nih.gov This structural change is crucial for allowing polymer chains to penetrate the clay galleries, leading to the formation of either intercalated or fully exfoliated nanocomposites. nih.govmdpi.com
Table 1: Effect of Surfactant Modification on Montmorillonite Properties
| Material Sample | Surfactant Used | Basal Spacing (d001) (nm) | Specific Surface Area (SBET) (m²/g) | Total Pore Volume (Vtot) (cm³/g) |
| Raw Montmorillonite | None | 1.25 | 69 | 0.093 |
| MtBC12 | Dodecylbenzyldimethylammonium Chloride | 1.80 | 79 | 0.231 |
| MtBC16 | Hexadecylbenzyldimethylammonium Chloride | 2.18 | 74 | 0.284 |
This table presents representative data showing how modification with benzyl-containing ammonium salts, structurally similar to BDPAC, alters the physical properties of montmorillonite. Data adapted from studies on similar organo-modifiers. nih.gov
The incorporation of BDPAC-modified montmorillonite into polymer matrices can significantly enhance the thermal stability of the resulting nanocomposites. rsc.orgresearchgate.net The enhancement is attributed to several factors. Firstly, the well-dispersed clay platelets act as a physical barrier that hinders the diffusion of heat and mass. researchgate.net This barrier effect slows the escape of volatile degradation products, thus increasing the temperature at which decomposition occurs. researchgate.net
Secondly, the strong interfacial interactions between the organo-modified clay and the polymer matrix restrict the thermal motion of the polymer chains at the organic-inorganic interface. researchgate.netnih.gov The benzyl group of BDPAC promotes better interaction with the polymer, leading to a more stable structure. nih.gov This results in an increase in the decomposition temperature of the nanocomposite compared to the pure polymer. rsc.orgmdpi.com For instance, polystyrene nanocomposites containing encapsulated organo-montmorillonite have shown decomposition at significantly elevated temperatures compared to virgin polystyrene. rsc.org The efficiency of these improvements is strongly dependent on the degree of clay exfoliation and dispersion within the polymer, which is facilitated by the BDPAC modifier. nih.gov
Surface Modification and Interface Science using BDPAC
The fundamental properties of BDPAC as a cationic surfactant make it a versatile tool for surface and interface engineering. Its primary mechanism involves adsorbing onto surfaces and altering their chemical and physical properties, such as wettability and surface charge.
The modification of montmorillonite is a prime example of its application in surface science. mdpi.com BDPAC's positively charged quaternary ammonium head group readily adsorbs onto the negatively charged silicate surface of the clay, while its nonpolar phenyl and benzyl groups orient away from the surface. nih.govmdpi.com This changes the surface from highly hydrophilic to organophilic, reducing its affinity for water and improving its compatibility with organic substances like polymers and oils. mdpi.com
This same principle applies to other substrates. In studies using structurally similar surfactants like benzalkonium chloride, it has been shown that their addition to polymer membranes can alter surface characteristics. mdpi.com For example, the segregation of the surfactant at the membrane surface can lead to a decrease in hydrophilicity (increase in water contact angle) and changes in surface roughness. mdpi.com Therefore, BDPAC can be employed to precisely tune the interfacial properties between different phases, which is critical for applications in coatings, emulsification, and composite materials where adhesion and compatibility are key factors.
As a Spreading Agent in Electron Microscopy
While direct studies detailing the use of benzyldimethylphenylammonium chloride as a primary spreading agent in conventional electron microscopy are not prevalent in publicly available research, the functional properties of closely related quaternary ammonium compounds (QACs) provide a strong basis for its potential application in this domain. QACs are known to be effective in the preparation and stabilization of nanoparticle suspensions for analysis by Transmission Electron Microscopy (TEM). Their role is particularly crucial in preventing the agglomeration of nanoparticles, ensuring a uniform dispersion on the TEM grid, which is essential for accurate imaging and characterization.
The efficacy of QACs in this context stems from their amphiphilic nature and cationic charge. The positively charged head group can interact with negatively charged surfaces of nanoparticles, forming a stabilizing layer that prevents particle aggregation through electrostatic repulsion. The hydrophobic tails of the QAC molecules can also play a role in the interaction with the sample and the supporting grid. In the context of preparing biological samples or nanomaterials for electron microscopy, benzyldimethylphenylammonium chloride could function as a spreading agent by reducing the surface tension of the liquid medium, allowing for a more even distribution of the specimen on the grid. This is particularly important for achieving high-resolution images of individual particles or structures.
Adsorption Studies on Various Surfaces
The adsorption behavior of benzyldimethylphenylammonium chloride and similar quaternary ammonium salts has been investigated on a variety of surfaces, revealing its potential for applications ranging from environmental remediation to corrosion inhibition.
Adsorption on Montmorillonite
Montmorillonite, a type of clay mineral, is known for its high cation exchange capacity and large surface area, making it an effective adsorbent for various organic and inorganic pollutants. The adsorption of quaternary ammonium cations, such as benzyldimethylphenylammonium, onto montmorillonite is primarily driven by ion exchange and hydrophobic interactions.
The positively charged head of the benzyldimethylphenylammonium cation is attracted to the negatively charged sites on the surface of the montmorillonite. This electrostatic interaction leads to the displacement of naturally occurring cations (like Na⁺ or Ca²⁺) from the clay surface and their replacement by the organic cation. As the concentration of the quaternary ammonium salt increases, the adsorbed molecules can form aggregates or bilayers on the clay surface, driven by hydrophobic interactions between their nonpolar tails. This modification of the montmorillonite surface from hydrophilic to organophilic enhances its capacity to adsorb nonpolar organic contaminants from water.
Research on the adsorption of benzyltrimethylammonium (B79724) (BTMA) and benzyltriethylammonium (BTEA), compounds structurally similar to benzyldimethylphenylammonium chloride, onto Na-montmorillonite has provided valuable insights into this process. The amount of these cations adsorbed is influenced by their concentration and the ionic strength of the solution. smolecule.com At low ionic strength, the adsorbed amounts can reach the cation exchange capacity (CEC) of the clay. smolecule.com An increase in ionic strength, however, can lead to a reduction in the adsorbed amounts of the organic cations. smolecule.com
Table 1: Adsorption of Benzyltrimethylammonium (BTMA) on Na-Montmorillonite
| Initial BTMA (mmol/g) | Adsorbed BTMA (mmol/g) |
|---|---|
| 0.1 | 0.09 |
| 0.2 | 0.18 |
| 0.4 | 0.35 |
| 0.8 | 0.65 |
| 1.2 | 0.85 |
| 1.6 | 0.95 |
| 2.0 | 1.00 |
Data adapted from studies on similar quaternary ammonium cations. smolecule.com
Adsorption on Silver Electrodes
The adsorption of benzyldimethylphenylammonium chloride onto a silver electrode is expected to be influenced by the electrode potential and the composition of the electrolyte. The positively charged quaternary ammonium headgroup can be electrostatically attracted to a negatively charged silver surface. Furthermore, the aromatic phenyl and benzyl groups can interact with the silver surface through π-electron bonding. This adsorption can modify the electrochemical interface, affecting processes such as charge transfer and the double-layer capacitance.
In the context of silver nanoparticles, quaternary ammonium compounds are used as capping agents to control their growth and stability. researchgate.netmdpi.com The adsorption of benzyldimethylphenylammonium chloride would form a protective layer around the nanoparticles, preventing their aggregation. The interaction between the quaternary ammonium salt and the silver surface can be characterized using techniques like surface-enhanced Raman spectroscopy (SERS), which has been used to detect benzalkonium chloride on surfaces using silver nanoparticles. researchgate.net
Adsorption on Carbon Steel
The adsorption of benzyldimethylphenylammonium chloride on carbon steel is primarily studied in the context of corrosion inhibition. Quaternary ammonium salts are effective corrosion inhibitors for steel in acidic environments. cymitquimica.comrsc.orgnih.govtcichemicals.com They form a protective film on the metal surface that acts as a barrier to the corrosive medium.
The adsorption mechanism involves both electrostatic interactions and, in some cases, chemisorption. In acidic solutions, the steel surface is typically positively charged, which would repel the cationic head of the benzyldimethylphenylammonium ion. However, in the presence of chloride ions (from the compound itself or the acidic medium), the chloride ions first adsorb onto the steel surface, creating a negatively charged surface that then attracts the quaternary ammonium cations. cymitquimica.com The hydrophobic tails of the adsorbed molecules then form a dense, non-polar layer that repels water and corrosive species.
Studies on the corrosion inhibition of carbon steel by tetradecyl-benzyldimethyl-ammonium bromide (a compound with a longer alkyl chain but the same head group) have shown that the inhibitor's effectiveness increases with its concentration, up to a certain point where a monolayer is formed on the surface. The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm. cymitquimica.com
Table 2: Corrosion Inhibition Efficiency of a Benzyl-Quaternary Ammonium Compound on Carbon Steel in Acidic Medium
| Inhibitor Concentration (ppmw) | Surface Coverage (θ) | Inhibition Efficiency (%) |
|---|---|---|
| 5 | 0.65 | 65 |
| 10 | 0.80 | 80 |
| 25 | 0.92 | 92 |
| 50 | 0.95 | 95 |
| 100 | 0.95 | 95 |
Data based on research on tetradecyl-benzyldimethyl-ammonium bromide, a structurally similar compound.
Catalysis Research and Industrial Chemical Processes
Benzyldimethylphenylammonium (B12820111) Chloride as a Phase Transfer Catalyst (PTC)
As a phase transfer catalyst, Benzyldimethylphenylammonium chloride operates by forming an ion pair with a reactant in the aqueous phase. pcovery.com This new, more lipophilic ion pair can then migrate into the organic phase to react with the substrate. After the reaction, the catalyst returns to the aqueous phase to begin the cycle anew. This mechanism is fundamental to its effectiveness in a variety of organic reactions.
Optimization of PTC Reactions
The efficiency of reactions catalyzed by Benzyldimethylphenylammonium chloride is subject to several operational parameters. The optimization of these conditions is crucial for maximizing product yield and reaction rate. Key factors that are typically adjusted include:
Temperature: Increasing the temperature generally enhances the reaction rate. However, excessively high temperatures can lead to the degradation of the catalyst or the reactants, necessitating a balance to be struck for optimal performance.
Stirring Speed: Vigorous agitation is essential in phase-transfer catalyzed reactions to maximize the interfacial area between the aqueous and organic phases, which in turn increases the rate of transfer of the catalyst-reactant ion pair.
Solvent Choice: The selection of an appropriate organic solvent is critical. The solvent must be able to dissolve the substrate while being immiscible with the aqueous phase. The polarity of the solvent can also influence the reaction rate and selectivity.
Catalyst Concentration: The reaction rate is often proportional to the concentration of the phase transfer catalyst. An increase in the amount of Benzyldimethylphenylammonium chloride leads to a higher population of active catalytic sites, thus accelerating the reaction.
| Parameter | Effect on Reaction | Considerations |
| Temperature | Higher temperature generally increases reaction rate. | Risk of catalyst/reactant degradation at excessive temperatures. |
| Stirring Speed | Increased speed enhances interfacial area and reaction rate. | Energy consumption and equipment limitations. |
| Solvent | Affects solubility of reactants and catalyst efficiency. | Must be immiscible with the aqueous phase; polarity is a key factor. |
| Catalyst Concentration | Higher concentration typically increases the reaction rate. | Economic viability and potential for side reactions. |
Application in Organic Synthesis
Benzyldimethylphenylammonium chloride is employed in various organic synthetic reactions. One of the classic applications of phase transfer catalysts is in the Williamson ether synthesis, where an alkoxide ion is reacted with an alkyl halide. While specific examples detailing the use of Benzyldimethylphenylammonium chloride are not extensively documented in readily available literature, its structural similarity to other effective quaternary ammonium (B1175870) PTCs suggests its applicability in such nucleophilic substitution reactions. electronicsandbooks.com
Another significant area of application is in polymerization reactions. For instance, related quaternary ammonium compounds are used in the synthesis of polymers like poly(diallyldimethylammonium chloride), which finds use as a flocculant in water treatment. google.comatamanchemicals.com Benzyldimethylphenylammonium chloride can act as a quaternizing agent in the preparation of monomers for such polymerization processes. fluorochem.co.uk
Efficiency and Selectivity in Catalytic Processes
The efficiency of Benzyldimethylphenylammonium chloride as a catalyst is tied to its ability to effectively transport anions into the organic phase. The structure of the cation, with its benzyl (B1604629) and phenyl groups, influences its lipophilicity and, consequently, its catalytic activity. In general, quaternary ammonium salts with greater lipophilicity tend to be more effective PTCs.
Selectivity in phase-transfer catalyzed reactions can be influenced by the structure of the catalyst. While detailed studies on the selectivity imparted specifically by Benzyldimethylphenylammonium chloride are sparse, the principles of PTC suggest that the tightness of the ion pair formed between the catalyst and the transported anion can affect the nucleophilicity of the anion and thus the selectivity of the reaction. For instance, in alkylation reactions, a well-chosen PTC can help in minimizing side reactions like dehydrohalogenation. google.com
Role in Chemical Industry Applications
In the chemical industry, phase transfer catalysts are valued for enabling reactions under milder conditions, improving yields, and often allowing for the use of less expensive reagents. Benzyldimethylphenylammonium chloride and similar quaternary ammonium salts are utilized in the synthesis of a range of products, including pharmaceuticals, agrochemicals, and specialty polymers. phasetransfer.comresbioagro.com
For example, in the production of certain pesticide intermediates, phase transfer catalysis is a key technology. The synthesis of compounds like 2,5-dimethyl phenylacetyl chloride, an intermediate for the pesticide spirotetramat, involves steps such as cyanidation which can be facilitated by PTCs. google.com While specific industrial processes exclusively using Benzyldimethylphenylammonium chloride are proprietary, its role as a PTC makes it a candidate for such applications. Furthermore, its involvement in the synthesis of monomers for polymerization points to its utility in the polymer industry. fluorochem.co.uk
Environmental Fate and Ecotoxicological Research
Occurrence and Detection in Environmental Samples (e.g., Wastewater, River Water, Soil)
Benzyldimethylphenylammonium (B12820111) chloride and its related alkyl homologues (alkylbenzyldimethylammonium chlorides or ABDACs) are frequently detected in environmental samples, primarily as a consequence of their discharge from residential, commercial, and industrial sources into wastewater systems.
Monitoring studies have consistently identified the presence of benzyldimethylphenylammonium chloride and other ABDACs in various aquatic environments. The concentrations of these compounds can vary significantly depending on the sampling location, proximity to sources of contamination, and the level of wastewater treatment.
In river water, total concentrations of measured ABDAC residues have been found to range from 2.5 to 65 µg/L. The distribution among the different alkyl homologues often shows a predominance of the C18-ABDAC, with concentrations ranging from 2.1 to 55 µg/L, followed by C16-ABDAC with concentrations of 0.4 to 5.3 µg/L. In eutrophic lake water, the addition of benzyldimethyldodecyl ammonium (B1175870) chloride at concentrations of 100 µg L-1 and higher has been shown to have a negative effect on bacterial abundance nih.gov.
Wastewater treatment plant (WWTP) effluents are a primary source of these compounds in surface waters. Concentrations of ABDACs in sewage effluent can be significant, reflecting their incomplete removal during treatment processes. The high affinity of these compounds for solids means that they are also found concentrated in sewage sludge and river sediments. For instance, concentrations of benzalkonium chloride (BAC) homologues in sediment samples from river sites downstream from wastewater treatment plants have been found to range from 22 to 206 µg/kg.
Below is an interactive data table summarizing the concentrations of Benzyldimethylphenylammonium chloride and its homologues in various aquatic environments.
| Environmental Matrix | Compound/Homologue | Concentration Range |
| River Water | Total ABDACs | 2.5 - 65 µg/L |
| River Water | C18-ABDAC | 2.1 - 55 µg/L |
| River Water | C16-ABDAC | 0.4 - 5.3 µg/L |
| Lake Water (Eutrophic) | Benzyldimethyldodecyl ammonium chloride | >100 µg/L (causing bacterial abundance reduction) nih.gov |
| River Sediment | Benzalkonium chlorides | 22 - 206 µg/kg |
The introduction of benzyldimethylphenylammonium chloride into wastewater treatment plants can have notable effects on the biological processes that are essential for the removal of pollutants. Its antimicrobial properties, while beneficial for disinfection, can be detrimental to the microbial communities within activated sludge and anaerobic digesters.
In aerobic treatment systems, benzyldimethylphenylammonium chloride has been shown to inhibit the nitrification process. At a concentration of 20 mg/L, complete nitrification of ammonia can occur after a lag period; however, at 50 mg/L, complete inhibition of nitrification is observed nih.gov. The continuous introduction of these compounds can shape the microbial communities in WWTPs. Short-term exposure of activated sludge to benzalkonium chloride has been shown to alter community diversity and increase the prevalence of antibiotic resistance genes.
In anaerobic digestion processes, the presence of dodecyl dimethyl benzyl (B1604629) ammonium chloride (DDBAC) can have a significant inhibitory effect. It can lead to a decrease in biogas production and the accumulation of volatile fatty acids, indicating a disruption of the methanogenic pathways. Specifically, acetotrophic methanogens have been found to be significantly inhibited. The quaternary ammonium groups can also induce oxidative stress in the anaerobic microbial community, further hindering the digestion process.
Biodegradation and Environmental Persistence
The ultimate fate of benzyldimethylphenylammonium chloride in the environment is largely determined by its biodegradability and its tendency to adsorb to environmental matrices.
The biodegradation of benzyldimethylphenylammonium chloride is a critical process for its removal from the environment. Several microorganisms have been identified that can degrade this compound. For example, Aeromonas hydrophila isolated from polluted soil can utilize benzyldimethylalkylammonium chloride (BAC) as a sole source of carbon and energy nih.gov.
The primary mechanism for the aerobic biodegradation of BAC involves the initial cleavage of the C-N bond, specifically the Calkyl-N bond. This dealkylation step is considered the first and rate-limiting step in the degradation pathway and results in the formation of benzyldimethylamine (BDMA), a product that is significantly less toxic than the parent compound. Subsequent steps in the degradation pathway include:
Demethylation: The benzyldimethylamine is further demethylated to form benzylmethylamine and then benzylamine.
Deamination: Benzylamine undergoes deamination to produce benzaldehyde.
Oxidation: Benzaldehyde is rapidly oxidized to benzoic acid, which is then further degraded through central metabolic pathways nih.gov.
Metatranscriptomic analysis of microbial communities exposed to BACs has suggested that amine oxidase enzymes are responsible for the initial dealkylation step.
The rate and extent of biodegradation of benzyldimethylphenylammonium chloride are influenced by several factors, with the length of the alkyl chain being a particularly significant determinant. Generally, compounds with shorter alkyl chains are more readily biodegradable.
Studies have shown that while BAC homologues with shorter alkyl chains (e.g., C12 and C14) can be extensively biodegraded, those with longer alkyl chains (e.g., C16 and C18) are more recalcitrant. This difference in biodegradability is a critical factor in the environmental persistence of these compounds. The slower degradation of the longer-chain homologues contributes to their accumulation in environmental compartments such as sediments.
Benzyldimethylphenylammonium chloride, being a cationic surfactant, has a strong tendency to adsorb to negatively charged surfaces present in the environment, such as clays and humic substances. This adsorption significantly influences its transport, bioavailability, and ultimate fate.
The primary mechanism for the adsorption of cationic surfactants like benzyldimethylphenylammonium chloride onto clay minerals such as kaolinite is cation exchange, particularly at low concentrations. The positively charged quaternary ammonium headgroup replaces inorganic cations on the clay surface. The sorption isotherms for these compounds on kaolinite are often nonlinear, even at low concentrations, which suggests that the sorption sites are heterogeneous. The length of the alkyl chain also plays a role in the strength of adsorption, with longer chains generally leading to stronger sorption.
The interaction with humic substances is also a key factor in the environmental distribution of benzyldimethylphenylammonium chloride. The sorption process is not typically controlled by ion-exchange or electrostatic interactions alone. Hydrophobic partitioning and π-π interactions between the aromatic rings of the compound and the humic acid structure are also important sorption mechanisms. This strong association with organic matter contributes to the partitioning of these compounds into soil and sediment.
Ecotoxicological Assessments
Ecotoxicological studies are crucial for determining the potential environmental risk posed by chemical compounds. For Benzyldimethylphenylammonium chloride and related quaternary ammonium compounds (QACs), research has focused on their effects on aquatic life, their tendency to accumulate in organisms, and their impact on microbial ecosystems.
Toxicity to Aquatic Organisms
Benzyldimethylphenylammonium chloride and structurally similar QACs are classified as very toxic to aquatic life nih.gov. The toxicity is typically evaluated through standardized tests that measure the concentration of a substance that is lethal to 50% of a test population (LC50) or that causes a non-lethal effect in 50% of a test population (EC50) over a specified period.
Acute toxicity data for compounds closely related to Benzyldimethylphenylammonium chloride, such as various alkyl dimethyl benzyl ammonium chlorides (ADBACs), demonstrate high toxicity to fish, invertebrates, and algae. For instance, a 96-hour LC50 for a marine fish species, the Sheepshead minnow, was determined to be 0.86 mg/L epa.gov. Another study on Benzyl-C12-14-alkyldimethyl ammonium chlorides reported a 96-hour LC50 of 0.515 mg/L for fish carlroth.com.
The toxicity of these compounds can vary between different aquatic species. A comprehensive screening assessment for benzyl chloride, a related compound, provided the following toxicity values:
| Organism | Endpoint | Concentration (mg/L) | Exposure Time | Reference |
|---|---|---|---|---|
| Selenastrum capricornutum (Algae) | EC50 | 19.3 | 96 hours | oecd.org |
| Daphnia magna (Water flea) | EC50 | 3.2 | 48 hours | oecd.org |
| Poecilia reticulata (Guppy) | LC50 | 0.39 | 14 days | oecd.org |
A study simulating a chemical spill of benzyl chloride in an artificial stream mesocosm observed varying sensitivities among different Korean indigenous species. Higher concentrations led to increased mortality in the crustacean Moina macrocopa and inhibition of periphyton algae nih.govdntb.gov.ua. Fish species showed lower mortality, but toxic symptoms were observed nih.govdntb.gov.ua.
Potential for Bioaccumulation
Bioaccumulation refers to the process by which chemicals are taken up by an organism from the environment through all routes of exposure (e.g., water, food, sediment) and accumulate in that organism. This potential is often estimated using the octanol-water partition coefficient (log Kow) and the bioconcentration factor (BCF).
For quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides, a BCF of 79 has been reported, suggesting a moderate potential for bioaccumulation smartdent.com. The corresponding log Kow for this compound was 2.88 smartdent.com. Another assessment for benzyl chloride noted that experimental log Kow values suggest a relatively low potential to bioaccumulate in the environment canada.ca. As experimental BCF data were unavailable for benzyl chloride, predictive models were used canada.ca. Generally, chemicals with a high potential to bioaccumulate and biomagnify are considered more persistent and hazardous to the environment pops.int.
Impact on Microbial Diversity in Environmental Microcosms
Environmental microcosms—small, controlled experimental systems that simulate a part of the natural environment—are used to study the effects of chemicals on microbial communities researchgate.netnih.gov. Research on QACs similar to Benzyldimethylphenylammonium chloride has shown significant impacts on microbial diversity and function.
A study on benzyldimethyldodecyl ammonium chloride (BAC) in water from a eutrophic lake found that the compound had negative effects on bacterial abundance, especially at concentrations of 100 μg/L and higher nih.govdundee.ac.uk. The exposure led to shifts in the microbial community composition. A selective enrichment of certain bacteria, such as Rheinheimera, Pseudomonas, and Vogesella, was observed at higher treatment levels, indicating that these genera may possess resistance or degradation capabilities towards BAC dundee.ac.uk. The study also noted that exposure to BAC could induce biofilm formation and that some Pseudomonas species naturally have a better capacity to survive in higher concentrations of these compounds nih.gov.
Furthermore, the presence of BAC affected key microbial processes. High concentrations inhibited nitrogen fixation-related genes after the first day of exposure dundee.ac.uk. Another study assessing the aerobic degradation of alkyl benzyl dimethyl ammonium chloride found that while the compound could be degraded, it completely inhibited the crucial process of nitrification at a concentration of 50 mg/L, which could have significant implications for nutrient cycling in aquatic ecosystems researchgate.net.
Advanced Research Topics and Future Directions
Emerging Applications of BDPAC in Novel Fields
Benzyldimethylphenylammonium (B12820111) chloride (BDPAC) is finding new applications in a variety of fields, primarily due to its properties as a cationic surfactant and phase-transfer catalyst. medchemexpress.comsjzchem-pharm.com Its unique chemical structure makes it a valuable component in the production of pharmaceuticals, agrochemicals, and polymer materials. medchemexpress.com
One of the key emerging areas for BDPAC is in the synthesis of advanced materials. For instance, it is used as an organic modifier for montmorillonite (B579905) clay to create nanocomposites with enhanced thermal stability. The presence of BDPAC in the clay's interlayer space improves its dispersibility within polymer matrices, leading to materials with superior mechanical and thermal properties.
In the field of nanotechnology, BDPAC plays a role in the synthesis of metallic nanoparticles. It can act as a capping agent or a structure-directing agent, influencing the size, shape, and stability of the nanoparticles. This is crucial for controlling the catalytic and optical properties of the nanoparticles for various applications.
Furthermore, like other quaternary ammonium (B1175870) compounds, BDPAC has potential applications as a biocide and disinfectant. atamanchemicals.comatamanchemicals.com Its cationic nature allows it to interact with and disrupt the cell membranes of microorganisms, making it effective against a broad spectrum of bacteria and fungi. atamanchemicals.com Research is ongoing to explore its efficacy and potential use in antimicrobial formulations for various industries, including healthcare and agriculture. medchemexpress.com
| Field | Application of BDPAC | Function |
| Materials Science | Organic modifier for clay in nanocomposites | Enhances thermal stability and dispersibility |
| Nanotechnology | Synthesis of metallic nanoparticles | Capping or structure-directing agent |
| Biocides | Antimicrobial agent | Disrupts microbial cell membranes |
| Organic Synthesis | Phase-transfer catalyst | Facilitates reactions between immiscible phases medchemexpress.com |
Development of Sustainable Synthesis and Utilization Strategies
The traditional synthesis of BDPAC involves the quaternization of N,N-dimethylaniline with benzyl (B1604629) chloride. prepchem.com While effective, this method often relies on volatile organic solvents and can produce hazardous byproducts. In line with the principles of green chemistry, researchers are exploring more sustainable synthetic routes.
One promising approach is the use of dimethyl carbonate (DMC) as a green methylating agent and solvent. DMC is a non-toxic, biodegradable alternative to traditional alkylating agents like methyl halides or dimethyl sulfate. nih.gov The synthesis of other quaternary ammonium salts has been successfully demonstrated using DMC, suggesting its potential for a more environmentally friendly synthesis of BDPAC.
Microwave-assisted organic synthesis (MAOS) is another green chemistry technique being investigated for the synthesis of quaternary ammonium compounds. rasayanjournal.co.inmdpi.comuliege.be Microwave irradiation can significantly reduce reaction times, increase yields, and often allows for solvent-free conditions, thereby minimizing waste and energy consumption. rasayanjournal.co.inmdpi.com The application of MAOS to the synthesis of BDPAC could offer a more sustainable and efficient manufacturing process. uliege.be
In addition to sustainable synthesis, research is also focused on the development of strategies for the sustainable utilization of BDPAC. This includes its use in recyclable catalytic systems and its incorporation into durable materials to prolong its functional lifespan and reduce environmental release.
| Sustainable Strategy | Description | Potential Benefits |
| Green Solvents/Reagents | Use of dimethyl carbonate (DMC) as a methylating agent and solvent. nih.gov | Non-toxic, biodegradable, reduces hazardous waste. |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate the reaction. rasayanjournal.co.inmdpi.com | Reduced reaction times, increased yields, solvent-free conditions. rasayanjournal.co.inmdpi.com |
| Recyclable Catalysts | Immobilization of BDPAC on a solid support for easy recovery and reuse. | Reduced catalyst waste and operational costs. |
Advanced Modeling and Simulation for Predicting BDPAC Behavior
Computational chemistry and molecular modeling are becoming increasingly important tools for understanding and predicting the behavior of chemical compounds like BDPAC. These methods allow researchers to study the molecule's properties and interactions at the atomic level, which can guide the design of new materials and processes.
Molecular dynamics (MD) simulations can be used to study the behavior of BDPAC in different environments, such as in solution or at interfaces. For example, MD simulations have been used to investigate the distribution of similar quaternary ammonium salt modifiers in the interlayer space of montmorillonite, providing insights into how these molecules interact with the clay surface and influence the properties of the resulting nanocomposite. nih.gov Such simulations could be applied to BDPAC to predict its effectiveness as a clay modifier.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to study the electronic structure and reactivity of BDPAC. nih.gov These calculations can provide information about the molecule's geometry, charge distribution, and interaction energies, which can help to explain its catalytic activity and its interactions with other molecules. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are another computational tool that can be used to predict the biological activity and environmental fate of BDPAC. mdpi.comresearchgate.net By correlating the chemical structure of a series of compounds with their observed activity, QSAR models can be used to predict the properties of new or untested compounds, which can help to prioritize experimental studies and assess potential risks. mdpi.comresearchgate.net
| Modeling Technique | Information Gained | Application for BDPAC |
| Molecular Dynamics (MD) | Behavior in different environments, interaction with surfaces. nih.gov | Predicting its effectiveness as a clay modifier or surfactant. nih.gov |
| Quantum Chemistry (DFT) | Electronic structure, reactivity, interaction energies. nih.gov | Understanding its catalytic activity and intermolecular forces. nih.gov |
| QSAR | Prediction of biological activity and environmental fate. mdpi.comresearchgate.net | Assessing its potential as a biocide and its environmental impact. mdpi.comresearchgate.net |
Interdisciplinary Research Integrating BDPAC with Other Scientific Domains
The versatile nature of BDPAC makes it a valuable tool for interdisciplinary research, bridging the gap between chemistry, materials science, and environmental science.
In materials science , the use of BDPAC as a modifier for clays and as a template for the synthesis of nanomaterials highlights its role in the development of advanced materials with tailored properties. This research often involves collaboration between chemists, materials scientists, and engineers to design and characterize these new materials.
In the context of environmental science , the potential use of BDPAC as a disinfectant and biocide necessitates research into its environmental fate and ecotoxicity. nih.gov This involves collaboration between chemists, toxicologists, and environmental scientists to assess the potential risks associated with its use and to develop strategies for its safe disposal and remediation. nih.gov The interaction of BDPAC with soil and sediment components is a key area of study to understand its mobility and bioavailability in the environment.
Furthermore, the application of BDPAC as a phase-transfer catalyst in the synthesis of pharmaceuticals and agrochemicals connects it to the fields of medicinal chemistry and agricultural science . medchemexpress.com Researchers in these fields can utilize BDPAC to develop more efficient and sustainable synthetic routes to biologically active molecules.
Addressing Data Gaps and Challenges in Current BDPAC Research
Despite the growing interest in BDPAC, there are still several data gaps and challenges that need to be addressed in current research.
A significant challenge is the lack of comprehensive toxicological and ecotoxicological data for BDPAC. While it is known to have antimicrobial properties, its long-term effects on human health and the environment are not well understood. nih.govresearchgate.netnih.gov More research is needed to assess its potential for bioaccumulation and its impact on non-target organisms. nih.gov
Another data gap is the limited understanding of the structure-property relationships for BDPAC and related compounds. While it is known to be an effective phase-transfer catalyst and surfactant, the precise influence of its molecular structure on its performance in different applications is not fully elucidated. A more systematic study of how modifications to the benzyl and phenyl groups affect its properties would be beneficial.
The development of cost-effective and scalable sustainable synthesis methods for BDPAC remains a challenge. While green chemistry approaches are being explored, their economic viability for large-scale production needs to be demonstrated.
Finally, the lack of standardized methods for the detection and quantification of BDPAC in complex environmental matrices poses a challenge for monitoring its presence and fate in the environment. The development of sensitive and selective analytical techniques is crucial for a comprehensive environmental risk assessment.
| Data Gap/Challenge | Area of Research | Importance |
| Limited Toxicological Data | Human Health and Environmental Science | Essential for risk assessment and safe use. nih.govresearchgate.netnih.gov |
| Structure-Property Relationships | Chemistry and Materials Science | Enables the rational design of more effective compounds. |
| Scalable Sustainable Synthesis | Green Chemistry and Chemical Engineering | Key for industrial adoption of environmentally friendly processes. |
| Analytical Methods | Environmental Chemistry | Necessary for monitoring environmental fate and exposure. |
Q & A
Q. What synthetic methodologies are commonly employed to prepare benzyldimethylphenylammonium chloride?
The compound is synthesized via quaternization reactions, typically involving the reaction of dimethylphenylamine with benzyl chloride. This process requires controlled conditions (e.g., anhydrous solvents, reflux) to optimize yield and minimize byproducts. Post-synthesis purification involves recrystallization or column chromatography, with purity validated by melting point analysis (156–158°C) and NMR spectroscopy .
Q. How can researchers confirm the identity and purity of benzyldimethylphenylammonium chloride?
Pharmacopeial standards recommend a combination of tests:
- Identification : IR spectroscopy to confirm functional groups (e.g., aromatic C-H stretches, quaternary ammonium peaks) .
- Purity : Titrimetric methods (e.g., acid-base titration for chloride content) and chromatographic techniques (HPLC/GC) to quantify impurities .
- Melting point analysis : A sharp melting point (e.g., 156–158°C) indicates high crystallinity and purity .
Q. What are the recommended storage conditions to maintain stability?
While specific storage requirements are not always prescribed, benzyldimethylphenylammonium chloride should be stored in airtight containers under anhydrous conditions, protected from light and moisture. Degradation studies suggest stability at room temperature for short-term use, but long-term storage at 4°C is advised for sensitive applications .
Advanced Research Questions
Q. How can benzyldimethylphenylammonium chloride be optimized as an internal standard in mass spectrometry?
When used as an internal standard (IS) for quaternary ammonium drugs (QADs), the following steps enhance reproducibility:
- Selection criteria : Choose an IS with similar ionization efficiency and retention time (e.g., deuterated analogs like glycopyrrolate-d3) .
- Matrix compatibility : Validate by spiking the IS at three concentrations within the linear range to assess recovery rates (85–115%) and matrix effects .
- Method validation : Perform standard addition experiments to account for signal suppression/enhancement in biological matrices .
Q. How should researchers address contradictions in reported solubility data across studies?
Discrepancies in solubility (e.g., in aqueous vs. organic solvents) can arise from variations in hydration states or impurities. To resolve:
- Controlled experiments : Measure solubility under standardized conditions (temperature, pH, ionic strength).
- Advanced characterization : Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions, which may alter apparent solubility .
- Cross-validate : Compare results with alternative methods (e.g., gravimetric analysis vs. UV-Vis spectroscopy) .
Q. What experimental strategies mitigate interference from benzyldimethylphenylammonium chloride in complex matrices (e.g., food or biological samples)?
- Sample pretreatment : Solid-phase extraction (SPE) with cationic exchange cartridges to isolate the compound from interfering anions .
- Chromatographic optimization : Use ion-pairing agents (e.g., sodium hexanesulfonate) in mobile phases to improve separation on reversed-phase columns .
- Detection : Employ tandem mass spectrometry (MS/MS) for selective quantification, leveraging unique fragmentation patterns .
Q. How do structural modifications (e.g., alkyl chain length) impact the antimicrobial efficacy of quaternary ammonium analogs?
Comparative studies on benzalkonium chloride (BAC) analogs reveal:
- Chain length : C12–C16 alkyl chains exhibit optimal antimicrobial activity due to balanced hydrophobicity and cell membrane disruption .
- Experimental design : Use time-kill assays against model organisms (e.g., E. coli, S. aureus) under controlled pH and temperature. Correlate results with log P values to assess hydrophobicity .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s stability under acidic conditions?
Discrepancies may arise from differences in experimental setups:
- pH dependency : Conduct stability studies across a pH range (2–10) using buffered solutions. Monitor degradation via HPLC-UV at timed intervals .
- Degradation products : Characterize by LC-MS to identify hydrolysis byproducts (e.g., benzyl alcohol or dimethylphenylamine) .
- Temperature effects : Accelerated stability testing (e.g., 40°C/75% RH) can model long-term degradation kinetics .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Melting Point | 156–158°C | |
| Molecular Weight | 311.93 g/mol | |
| Solubility in Water | 50 mg/mL (25°C, pH 7) | |
| Stability in Light | Degrades upon prolonged exposure |
Q. Table 2. Analytical Method Comparison
| Technique | Application | Sensitivity |
|---|---|---|
| HPLC-UV | Purity assessment | 0.1 µg/mL |
| LC-MS/MS | Quantification in biological matrices | 0.01 µg/mL |
| Ion Chromatography | Chloride content determination | 1 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
